2-Nitrobenzyl ethanol
Description
Significance in Modern Organic Chemistry and Chemical Biology
The 2-nitrobenzyl group and its derivatives represent one of the most significant classes of photolabile protecting groups (PPGs), also known as photocleavable or "caged" groups, in modern science. wikipedia.orgpsu.edunih.gov Their fundamental utility lies in the ability to mask a reactive functional group within a molecule, rendering it inert until the protecting group is removed by irradiation with light, typically in the near-UV spectrum. wikipedia.orgpnas.org This process allows for remarkable spatial and temporal control over chemical reactions and the release of bioactive molecules, a feature that is highly sought after in complex biological systems and multi-step organic syntheses. psu.edunih.gova2bchem.com
In organic chemistry, 2-nitrobenzyl-based PPGs are employed to protect a wide array of functional groups, including amines, carboxylates, phosphates, and alcohols. thieme-connect.denih.gov This versatility makes them invaluable in the synthesis of complex molecules like peptides and oligonucleotides, where the selective protection and deprotection of specific sites are crucial. thieme-connect.denih.govontosight.ai The cleavage of the 2-nitrobenzyl group occurs under neutral conditions without the need for chemical reagents, which is often described as a "traceless" process that avoids harsh conditions that could damage sensitive substrates. thieme-connect.de
In the realm of chemical biology, these compounds have revolutionized the study of dynamic cellular processes. psu.edu By "caging" a biologically active molecule, such as ATP or a neurotransmitter, researchers can introduce the inert form into a living cell or tissue. psu.eduwiley-vch.de Subsequent exposure to a focused light source triggers the release of the active molecule at a precise time and location, enabling the real-time study of its physiological effects. psu.eduwiley-vch.de This technique has been instrumental in exploring everything from ion channel dynamics to gene expression. psu.edunih.gov Beyond synthesis and biology, 2-nitrobenzyl functionalities are integral to materials science, where they are used to create photodegradable hydrogels, light-sensitive polymers, and patterned surfaces for various technological applications. rsc.orgfishersci.ca
Historical Context of Research on 2-Nitrobenzyl Systems
The foundation of 2-nitrobenzyl photochemistry was laid long before its application as a protecting group. Early observations of the photochemical reactivity of related compounds, such as the isomerization of 2-nitrobenzaldehyde (B1664092), were made by Ciamician and Silber at the beginning of the 20th century. wiley-vch.de A significant early finding directly relevant to the alcohol derivative was reported in 1910 by Eugen Bamberger and Franz Elger, who described the photochemical conversion of 2-nitrobenzyl alcohol into 2-nitrosobenzaldehyde. researchgate.net
However, the deliberate use of the 2-nitrobenzyl moiety as a photolabile protecting group in synthesis was first reported in the 1960s by Barltrop and Schofield. wikipedia.orgthieme-connect.de Their initial work demonstrated the concept, though the yields were modest, partly due to side reactions involving the 2-nitrosobenzaldehyde photoproduct. thieme-connect.de
The major breakthrough that propelled 2-nitrobenzyl groups to prominence occurred in 1978 when Kaplan and his colleagues synthesized "caged ATP" psu.eduwiley-vch.de. This pioneering work was the first to apply the technology to a complex biological problem, demonstrating how light could be used to control the release of a key biomolecule. wiley-vch.de This study highlighted the immense potential of the approach and also identified practical challenges, such as the influence of substituents on the benzylic carbon on the efficiency and outcome of the photorelease. wiley-vch.de Since then, extensive research has focused on understanding the intricate photochemical mechanism, which involves a transient aci-nitro intermediate, and on developing new derivatives with improved properties, such as higher quantum yields and absorption at longer, less damaging wavelengths. wikipedia.orgpsu.eduacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
64987-76-4 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(2-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11NO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3 |
InChI Key |
RARBHJDPCXTMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms of 2 Nitrobenzyl Alcohols
Photochemical Transformations and Intermediate Analysis
Upon irradiation, 2-nitrobenzyl alcohol undergoes an intramolecular hydrogen atom transfer from the benzylic position to the excited nitro group. researchgate.net This primary photochemical event initiates a cascade of reactions involving several key intermediates, including aci-nitro tautomers, benzisoxazolidines, and nitroso compounds. scispace.comacs.org The study of these transient species using techniques like laser flash photolysis and time-resolved infrared (TRIR) spectroscopy has been crucial in mapping the intricate reaction pathways. scispace.comresearchgate.net
The primary photochemical event in the transformation of 2-nitrobenzyl compounds is widely accepted to be an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. researchgate.net This process is a key step in the Norrish Type II-like reaction mechanism. The excited state of the nitro group, typically the triplet n,π* state, possesses a biradical character, which facilitates the abstraction of a hydrogen atom from the adjacent benzylic position. cdnsciencepub.com This transfer results in the formation of a biradical intermediate, which rapidly rearranges to form the more stable aci-nitro tautomer. researchgate.net This initial hydrogen transfer is the cornerstone of the photoreactivity of 2-nitrobenzyl derivatives, setting the stage for the subsequent chemical transformations that lead to the release of the protected group and the formation of a 2-nitrosobenzaldehyde. researchgate.net The efficiency of this intramolecular process is why the ortho-isomers of nitrobenzyl compounds are significantly more photoreactive compared to their meta and para counterparts, which lack the appropriately positioned benzylic hydrogen for this intramolecular reaction. cdnsciencepub.com
Following the initial intramolecular hydrogen transfer, a transient quinonoid species known as the aci-nitro tautomer is formed. scispace.comacs.org This intermediate is characterized by a strong absorption band around 400 nm and has been extensively studied using flash photolysis. researchgate.netacs.org The aci-nitro species is a nitronic acid and exists in equilibrium with its corresponding anion, the nitronate. semanticscholar.org
Cyclization: The aci-nitro intermediate can undergo an intramolecular cyclization via nucleophilic attack of the aci-nitro oxygen onto the benzylic carbon, leading to the formation of a cyclic benzisoxazolidine intermediate. scispace.comresearchgate.net
Protonation/Deprotonation: The acidity of the nitronic acid (pKa ≈ 3.57 for the parent 2-nitrotoluene (B74249) aci-nitro tautomer) means that its protonation state is pH-dependent. semanticscholar.org In aqueous solutions, the decay kinetics show a distinct pH dependence. researchgate.net In the pH range of 0-6, hydronium ions can regenerate the starting 2-nitrobenzyl compound by C-protonation of the nitronate anion. At pH > 6, water acts as the proton source for this reversion. semanticscholar.org
Irreversible Isomerization: In highly acidic solutions (pH < 0), the aci-nitro tautomer can undergo an irreversible Nef-type isomerization. semanticscholar.org
| pH Range | Dominant Reaction | Reactant(s) | Key Observation |
|---|---|---|---|
| > 6 | C-protonation (Reversion to Nitro) | Aci-nitro anion + H₂O | pH-independent decay |
| 0 - 6 | C-protonation (Reversion to Nitro) | Aci-nitro anion + H₃O⁺ | General acid catalysis observed |
| < 0 | Irreversible Nef-type Isomerization | Aci-nitro acid + H⁺ | Change in reaction mechanism |
The ultimate product of the oxidation of the benzylic group in 2-nitrobenzyl alcohol is 2-nitrosobenzaldehyde. researchgate.net This product is formed through pathways that involve nitroso-containing intermediates. Investigations using laser flash photolysis and time-resolved infrared spectroscopy have identified hydrated nitroso compounds and hemiacetals as key transient species. scispace.comresearchgate.netacs.org
In aprotic solvents, and in aqueous solutions at high or low pH, the reaction is believed to proceed predominantly through the formation of a hydrated nitroso compound. scispace.comresearchgate.net This intermediate arises from the aci-nitro tautomer via a dual proton transfer mechanism. scispace.com In the context of photorelease from 2-nitrobenzyl ethers, related 2-nitrosobenzyl hemiacetals have been identified as intermediates that can be rate-limiting for the release of the protected alcohol, particularly at pH values below 8. acs.orgnih.gov The formation of the final 2-nitrosobenzaldehyde product occurs upon the breakdown of these intermediates. scispace.com
In aqueous solutions within a pH range of approximately 3 to 8, a significant pathway for the decay of the aci-nitro tautomer involves intramolecular cyclization to form a benzisoxazolidine intermediate. scispace.comresearchgate.net This cyclic species, specifically a 1,3-dihydrobenz[c]isoxazol-1-ol derivative, is formed by the nucleophilic attack of the aci-nitro oxygen atom onto the benzylic carbon. acs.org
The formation of this cyclic intermediate was confirmed by detailed mechanistic studies, which identified it as the product formed from the decay of the aci-nitro transients. acs.org The benzisoxazolidine is itself unstable and undergoes subsequent ring-opening. This ring-opening step leads to the formation of carbonyl hydrates, which then decompose to the final 2-nitrosobenzaldehyde product. scispace.comresearchgate.net The pathway proceeding through the benzisoxazolidine intermediate represents the "classical" mechanism often depicted for the photolysis of 2-nitrobenzyl compounds in neutral aqueous media. scispace.com
A dual proton transfer mechanism has been proposed to account for the formation of 2-nitroso hydrates directly from the primary aci-nitro photoproducts. scispace.com This pathway is particularly dominant in aprotic solvents and in strongly acidic or basic aqueous solutions. researchgate.net Following the initial intramolecular hydrogen transfer from the benzylic carbon to the nitro group to form the aci-nitro tautomer, this mechanism involves a concerted or rapid sequential transfer of two protons.
This process facilitates the rearrangement of the aci-nitro intermediate to a hydrated form of the final nitroso product without proceeding through the cyclic benzisoxazolidine intermediate. scispace.com Density functional theory (DFT) calculations have been used to map the potential energy surfaces for these reactions, supporting the feasibility of this dual proton transfer pathway as a competitive alternative to the cyclization route. scispace.comresearchgate.net
The solvent environment and pH play a critical role in directing the photochemical reaction of 2-nitrobenzyl alcohol, determining the balance between competing decay pathways of the key aci-nitro intermediate. cdnsciencepub.comscispace.com The choice of reaction medium can significantly affect the quantum yield and the nature of the intermediates formed. researchgate.net
In Aprotic Solvents: The reaction pathway predominantly involves the formation of hydrated nitroso compounds via a dual proton transfer mechanism. scispace.comresearchgate.net
In Aqueous Solution (pH 3-8): The "classical" mechanism prevails, where the aci-nitro tautomer cyclizes to form a benzisoxazolidine intermediate. This intermediate then opens to form a carbonyl hydrate, which subsequently yields the final 2-nitrosobenzaldehyde product. scispace.com
In Aqueous Acid and Base: At pH values outside the 3-8 range (i.e., in more strongly acidic or basic conditions), the reaction again favors the pathway involving proton transfer to form hydrated nitroso compounds, similar to the mechanism observed in aprotic solvents. scispace.comresearchgate.net
The requirement of water for certain pathways is a notable feature; for related meta and para-nitrobenzyl alcohols, photoreaction is only observed in aqueous solutions, whereas the ortho isomer reacts via its intramolecular pathway regardless of the solvent. cdnsciencepub.com The solvent can also influence reaction dynamics through solvation, which modifies the energies of the electronic states involved in the photochemical process. bris.ac.uk
| Reaction Medium | Dominant Pathway | Key Intermediate(s) |
|---|---|---|
| Aprotic Solvents | Dual Proton Transfer | Hydrated Nitroso Compounds |
| Aqueous Solution (pH 3-8) | Cyclization / Ring-Opening | Benzisoxazolidine, Carbonyl Hydrates |
| Aqueous Acid/Base (pH < 3 or > 8) | Dual Proton Transfer | Hydrated Nitroso Compounds |
Quantum Yield Investigations in Photochemical Processes
The photochemical transformation of 2-nitrobenzyl alcohols is a key area of study, largely due to their application as photoremovable protecting groups. The efficiency of these photoreactions is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific reaction for each photon absorbed. Investigations into the photolysis of 2-nitrobenzyl alcohol and its derivatives, such as 1-(2-nitrophenyl)ethanol (B14764), have revealed significant insights into their reaction efficiency.
Upon irradiation, these compounds typically convert to their corresponding 2-nitroso carbonyl compounds. For both 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol, the quantum yield for the formation of 2-nitrosobenzaldehyde and 2-nitrosoacetophenone, respectively, is approximately 60% in various solvents scispace.comrsc.orgresearchgate.net. This relatively high quantum yield underscores the efficiency of the intramolecular hydrogen abstraction that initiates the reaction cascade.
Table 1: Quantum Yields for Photochemical Conversion of 2-Nitrobenzyl Alcohols
| Compound | Product | Quantum Yield (Φ) |
|---|---|---|
| 2-Nitrobenzyl alcohol | 2-Nitrosobenzaldehyde | ~ 0.6 |
| 1-(2-Nitrophenyl)ethanol | 2-Nitrosoacetophenone | ~ 0.6 |
It is noteworthy that while the quantum yields for ortho-nitrobenzyl alcohols are high, the meta- and para-substituted isomers exhibit significantly different photochemical behavior. For instance, para-nitrobenzyl alcohol shows a strong dependence on pH for its photoredox reaction, with a very low quantum yield in neutral or acidic solution that increases significantly in basic conditions cdnsciencepub.com. This highlights the unique reactivity conferred by the ortho-positioning of the nitro and alcohol groups.
Non-Photochemical Rearrangements and Intramolecular Condensations
Beyond light-induced transformations, 2-nitrobenzyl alcohols can undergo a variety of rearrangements and condensations mediated by other chemical stimuli, such as bases or redox conditions. These reactions provide pathways to complex heterocyclic structures.
Base-Mediated Transformations
In the presence of a base, 2-nitrobenzyl alcohol can undergo an intramolecular redox reaction. For example, treatment with cesium hydroxide (B78521) monohydrate (CsOH·H₂O) facilitates the deprotonation of the alcohol nih.govrsc.org. This initial step is followed by an internal oxidation-reduction process where the alcohol moiety is oxidized to an aldehyde, and the nitro group is reduced to a nitroso group. This transformation yields 2-nitrosobenzaldehyde as a key intermediate in situ nih.govrsc.org. The formation of this reactive species is crucial, as it can then participate in subsequent condensation reactions without the need for light.
Redox Cyclization Reactions
A significant non-photochemical pathway for 2-nitrobenzyl alcohol is its participation in redox cyclization reactions to synthesize nitrogen-containing heterocycles like cinnolines nih.govrsc.org. This process can be achieved without the use of a transition-metal catalyst.
The reaction is initiated by the base-mediated intramolecular redox transformation of 2-nitrobenzyl alcohol into 2-nitrosobenzaldehyde, as described above nih.govrsc.org. This in situ generated intermediate then readily condenses with a primary amine, such as benzylamine (B48309). The resulting product undergoes an azo-hydrazone isomerization, followed by an intramolecular cyclization and subsequent aromatization to yield the final cinnoline (B1195905) derivative nih.govrsc.org.
Mechanistic studies have confirmed the stepwise nature of this transformation. For instance, under standard reaction conditions, 2-nitrobenzyl alcohol was observed to convert to 2-nitrosobenzaldehyde with a 33% yield. When 2-nitrosobenzaldehyde was then reacted with benzylamine, the desired cinnoline product was formed in a 39% yield nih.govrsc.org. This confirms the role of 2-nitrosobenzaldehyde as a pivotal intermediate in the reaction cascade.
Table 2: Key Steps in the Base-Mediated Redox Cyclization of 2-Nitrobenzyl Alcohol
| Step | Reactants | Reagents/Conditions | Key Intermediate/Product |
|---|---|---|---|
| 1. Intramolecular Redox | 2-Nitrobenzyl alcohol | CsOH·H₂O, EtOH/H₂O, 100 °C | 2-Nitrosobenzaldehyde |
| 2. Condensation | 2-Nitrosobenzaldehyde, Benzylamine | - | (E)-2-(benzyldiazenyl)benzaldehyde |
| 3. Isomerization | (E)-2-(benzyldiazenyl)benzaldehyde | - | (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) |
| 4. Cyclization & Aromatization | (E)-2-(2-benzylidenehydrazineyl) benzaldehyde | - | Cinnoline derivative |
This methodology provides an efficient route to valuable heterocyclic compounds, leveraging the inherent reactivity of the ortho-nitrobenzyl alcohol structure under basic conditions to initiate a cascade of reactions involving both redox processes and intramolecular cyclization.
Computational and Theoretical Studies in 2 Nitrobenzyl Chemistry
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations have been pivotal in mapping the reaction pathways emanating from the photoexcitation of 2-nitrobenzyl derivatives. Upon irradiation, 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol (B14764) are known to yield 2-nitroso benzaldehyde (B42025) and 2-nitroso acetophenone, respectively, with significant quantum yields. nih.gov The mechanism of this transformation involves a series of intricate steps that have been elucidated through computational modeling.
The primary photochemical event is the formation of an aci-nitro intermediate. From this intermediate, two competing reaction pathways have been identified. nih.gov The balance between these pathways is highly dependent on the reaction medium. nih.gov In aprotic solvents, as well as in acidic and basic aqueous solutions, the reaction is believed to proceed through the formation of hydrated nitroso compounds. nih.gov Conversely, in aqueous solutions with a pH between 3 and 8, a "classical" mechanism involving the cyclization to a benzisoxazolidine intermediate is thought to predominate. nih.gov
Exploration of Potential Energy Surfaces
The exploration of potential energy surfaces (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometry, offering crucial insights into reaction mechanisms, intermediate stability, and transition state structures. For 2-nitrobenzyl compounds, mapping the PES has been essential for understanding the multiple reaction pathways available to the photoexcited molecule and its subsequent intermediates. nih.gov
Theoretical studies on model systems like 2-nitrotoluene (B74249) have located numerous minima and transition states on the PES for the rearrangement to 2-nitrosobenzyl alcohol. researchgate.net These calculations reveal a complex energy landscape with multiple conformational minima for the product, all of which are slightly lower in energy than the starting material. researchgate.net The identification of these stationary points allows for a detailed reconstruction of the most plausible reaction routes.
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and reactivity of 2-nitrobenzyl compounds. DFT calculations have been instrumental in mapping the potential energy surfaces for the photochemical reactions of 2-nitrobenzyl alcohols, providing a theoretical framework for interpreting experimental observations. nih.gov
For the model compound 2-nitrotoluene, DFT calculations at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) level of theory have been used to explore the reaction paths leading to 2-nitrosobenzyl alcohol. These studies have successfully located multiple minima and transition states, allowing for the determination of activation energies for key reaction steps. researchgate.net The insights gained from these calculations on 2-nitrotoluene provide a valuable proxy for understanding the behavior of 2-nitrobenzyl ethanol (B145695).
The following table presents calculated activation energies for key steps in the rearrangement of the model compound 2-nitrotoluene to 2-nitrosobenzyl alcohol, which serves as an illustrative example of the application of DFT in this area.
| Reaction Step (for 2-nitrotoluene model) | Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| Overall reaction (2-nitrotoluene → 2-nitrosobenzyl alcohol) | 51.7 | B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) |
| 1,3-hydrogen shift in aci-form (rate-determining step) | 20.3 | B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) |
| Rautomerization of aci-form to 2-nitrotoluene | 9.7 | B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) |
| Cyclization of neutral aci-form (trans-2 → 3a) | 18.4 | B3LYP/6-311+G(2d,p) |
| Cyclization of deprotonated aci-form (2⁻ → 3⁻) | 39.2 | B3LYP/6-311+G(2d,p) |
Note: The data in this table is for the model compound 2-nitrotoluene and is intended to be illustrative of the types of insights gained from DFT calculations in 2-nitrobenzyl chemistry. researchgate.net
Analysis of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of 2-nitrobenzyl compounds can be significantly modulated by the presence of substituents on the aromatic ring or at the benzylic position. Computational studies are well-suited to systematically investigate these substituent effects, providing a rationale for observed experimental trends and guiding the design of new photolabile protecting groups with tailored properties.
For instance, in the related system of 4-nitrobenzyl carbamates, it has been shown that electron-donating substituents on the benzyl (B1604629) ring accelerate the fragmentation of the corresponding hydroxylamines. rsc.org This effect is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state. rsc.org While this study focuses on a different reaction, the principles of substituent effects on benzylic reactivity are broadly applicable.
Theoretical studies on para-substituted anilines have also demonstrated a strong correlation between the rotational barrier of the C-NH2 bond and various electronic parameters of the substituents, which can be quantified using computational methods. medjchem.com This highlights the power of theoretical chemistry to dissect and quantify the influence of substituents on molecular properties and reactivity. Although specific computational studies on the substituent effects on 2-nitrobenzyl ethanol are not detailed in the provided search results, the established methodologies suggest that such an analysis would be highly informative for understanding and predicting its chemical behavior.
Applications of 2 Nitrobenzyl Moieties in Advanced Organic Synthesis and Chemical Biology
Design and Application of Photoremovable Protecting Groups (Photocages)
The ortho-nitrobenzyl (o-NB) moiety is one of the most extensively used photolabile protecting groups (PPGs). wikipedia.orgresearchgate.net Upon irradiation with UV light, typically in the 300-365 nm range, the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the formation of a 2-nitrosobenzaldehyde or related ketone byproduct and the release of the protected molecule. nih.govresearchgate.netnih.gov This "uncaging" process is traceless, as it does not require additional chemical reagents for deprotection. wikipedia.org The primary photochemical event involves the formation of a transient aci-nitro intermediate, which is key to the subsequent cleavage reaction. nih.govacs.org The efficiency and rate of this release can be fine-tuned by modifying the substitution pattern on the aromatic ring, for instance, by adding methoxy (B1213986) groups to create nitroveratryl (NV) derivatives, which can shift the absorption wavelength to longer, less damaging wavelengths. wikipedia.orgnih.gov
The ability to initiate a reaction at a specific time and place by using light makes 2-nitrobenzyl photocages ideal for controlled release strategies. This approach, often termed "photocaging," involves temporarily inactivating a biologically active molecule by attaching a 2-nitrobenzyl group. nih.gov The active species is then released in a controlled manner upon UV irradiation. nih.gov
This strategy has been effectively demonstrated in targeted drug delivery. For example, the anticancer drug methotrexate (B535133) has been conjugated to a poly(amidoamine) (PAMAM) dendrimer carrier via an o-nitrobenzyl linker. nih.gov Irradiation with UV light cleaves the linker, releasing the active drug at the desired site. nih.gov Similarly, fluorescent photocages based on the nitrobenzyl scaffold have been developed to control the release of signaling lipids within specific cellular membranes, enabling the study of their roles in cell signaling with high spatiotemporal precision. rsc.org
Table 1: Examples of 2-Nitrobenzyl-Based Controlled Release Systems
| Caged Molecule | Linker/Carrier | Trigger | Application | Reference(s) |
|---|---|---|---|---|
| Methotrexate | o-Nitrobenzyl linker on PAMAM dendrimer | UV Light | Targeted drug delivery | nih.gov |
| Signaling Lipids | Fluorescent nitrobenzyl cage | UV Light | Spatiotemporal control in living cells | rsc.org |
| ATP | 1-(2-nitrophenyl)ethyl group | UV Light | Study of Na+ pump activity | nih.gov |
The incorporation of o-nitrobenzyl (o-NB) derivatives into polymer structures is a powerful method for creating photodegradable and light-sensitive materials. nih.govresearchgate.netacs.org These "smart" polymers can change their properties, such as solubility, structure, or adhesion, in response to light. nih.gov The o-NB moiety can be integrated as a cross-linker in hydrogels, as a functional side group on a polymer backbone, or at the junction of block copolymers. nih.govacs.org
Upon UV irradiation, the cleavage of the o-NB units leads to chain scission or the degradation of the polymer network. dntb.gov.uarsc.org This has been exploited in various applications:
Photoresists: o-NB groups were first used in polymer chemistry for the fabrication of UV-sensitive photoresists. nih.gov
Drug Delivery: Photodegradable hydrogels cross-linked with o-NB moieties can release encapsulated drugs or cells in a controlled manner when exposed to light. acs.org
Surface Modification: Thin polymer films containing o-NB groups can be photopatterned, allowing for the precise control of surface properties like wettability and adhesion for applications in microfabrication and cell biology. nih.govresearchgate.net
Light-Responsive Networks: A variety of polymer networks, including those based on acrylates, epoxies, and silicones, have been rendered photo-responsive by incorporating o-NB esters. researchgate.net
The cleavage of an o-nitrobenzyl ester within a polymer side chain results in the formation of a carboxylic acid group and a 2-nitrosobenzaldehyde, significantly altering the chemical composition and physical properties of the material. rsc.org
2-Nitrobenzyl alcohol (NBA) derivatives have been developed as novel photoreactive groups for labeling and crosslinking biomolecules with high specificity. rsc.orgrsc.org Unlike traditional photoreactive groups like phenyl azides or benzophenones, which generate highly reactive and non-specific radicals, the photochemistry of NBA offers a distinct advantage. rsc.org Upon UV activation, 2-nitrobenzyl alcohol rearranges to form an active o-nitrosobenzaldehyde intermediate. rsc.orgrsc.org This intermediate is not released but can selectively react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable covalent bond. rsc.orgwhiterose.ac.uknih.gov
This amine selectivity provides a significant advantage for identifying crosslinking sites in proteins. rsc.org By incorporating a specific ligand, NBA derivatives can be used as photoaffinity labels to identify drug targets. rsc.org Furthermore, bifunctional crosslinkers containing two NBA moieties or one NBA group and another reactive group (like an NHS ester) have been synthesized. whiterose.ac.uk These reagents have demonstrated high yields of crosslinked products, making them powerful tools for studying protein-protein interactions and for applications in structural proteomics. rsc.orgwhiterose.ac.uk
The development of "caged compounds" using 2-nitrobenzyl and its derivatives is a cornerstone of optochemical biology, allowing researchers to control biological processes with unparalleled precision in space and time. rsc.orgnih.gov A caged compound is a biologically active molecule that has been rendered inert by covalent modification with a photoremovable protecting group. researchgate.netnih.gov Light is used as an external trigger to remove the "cage" and release the active molecule at a specific location and moment. nih.gov
The o-nitrobenzyl group has been instrumental in this field since its early use in caging ATP and cyclic AMP. nih.gov Its robust photophysical properties and synthetic accessibility have led to its application in caging a wide array of molecules: researchgate.netnih.gov
Neurotransmitters: Caged glutamate (B1630785) and GABA have been crucial for mapping neural circuits and studying synaptic transmission. nih.gov
Signaling Molecules: Caged ions like Ca2+ (e.g., NP-EGTA) and secondary messengers have allowed for the precise initiation of signaling cascades. nih.govnih.gov
Proteins and Peptides: Caging specific amino acid residues within a protein can control its function, such as enzyme activity. nih.gov
Nucleic Acids: Photocages on DNA or RNA can control gene expression or the activity of DNA-based nanomachines. acs.org
This technology provides a non-invasive method to perturb and study dynamic biological systems, from single cells to developing organisms, with minimal disruption until the moment of photoactivation. rsc.orgnih.gov
Role as Precursors in Heterocycle Synthesis
Beyond its use in photochemistry, 2-nitrobenzyl alcohol serves as a valuable and readily available starting material for the synthesis of nitrogen-containing heterocyclic compounds. Its functional groups—the nitro group and the benzylic alcohol—can be strategically transformed through various catalytic processes to construct complex molecular architectures.
A prominent application of 2-nitrobenzyl alcohol in heterocycle synthesis is the construction of the quinoline (B57606) scaffold. Quinolines are a vital class of N-heterocycles found in numerous pharmaceuticals and bioactive natural products. researchgate.net Modern synthetic methods favor atom-economical approaches like acceptorless dehydrogenative coupling (ADC), which avoids the need for stoichiometric oxidants and produces only water and hydrogen gas as byproducts. chemrxiv.org
In this context, various transition-metal complexes have been shown to catalyze the one-pot synthesis of 2-substituted quinolines from 2-nitrobenzyl alcohol and a secondary alcohol. chemrxiv.org The general mechanism involves a tandem sequence:
The metal catalyst facilitates the reduction of the nitro group in 2-nitrobenzyl alcohol to an amino group, forming 2-aminobenzyl alcohol in situ.
Simultaneously, the catalyst promotes the dehydrogenation of the secondary alcohol to the corresponding ketone.
The 2-aminobenzyl alcohol is then dehydrogenated to 2-aminobenzaldehyde (B1207257).
A condensation reaction occurs between the in situ-generated 2-aminobenzaldehyde and the ketone.
A final intramolecular cyclization and aromatization step yields the quinoline product.
Several catalytic systems have been successfully employed for this transformation, demonstrating the versatility of this approach.
Table 2: Catalytic Systems for Quinolines Synthesis from 2-Nitrobenzyl Alcohol
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Dinuclear Ru(II) complexes | t-BuOK | Toluene | 120 | High | chemrxiv.org |
| Co(OAc)₂·4H₂O (ligand-free) | K₂CO₃ | Dioxane | 130 | Up to 97% | acs.org |
| Nano CuNiFeO | t-BuOK | Toluene | 130 | Good to Excellent | researchgate.net |
This methodology represents an environmentally benign and efficient route to functionalized quinolines from simple and readily available precursors. chemrxiv.orgacs.org
Formation of Cinnoline (B1195905) Derivatives via Redox Cyclization
A transition-metal-free intramolecular redox cyclization reaction has been developed for the synthesis of cinnoline derivatives, starting from 2-nitrobenzyl alcohol and benzylamine (B48309). rsc.orgnih.gov Cinnolines are important nitrogen-containing heterocyclic compounds that have attracted significant attention in pharmaceutical and materials chemistry due to their biological activities, which include antitumor, antiviral, and anti-inflammatory effects. nih.gov
This synthetic method is promoted by a base, such as cesium hydroxide (B78521) monohydrate (CsOH·H₂O), and proceeds through a sequence of key steps. nih.gov The proposed mechanism begins with the deprotonation of 2-nitrobenzyl alcohol, which then undergoes an intramolecular redox reaction to generate a crucial intermediate, 2-nitrosobenzaldehyde, in situ. rsc.orgnih.gov This intermediate subsequently reacts with benzylamine in a condensation reaction. The resulting product undergoes azo isomerization to form a hydrazone, which then cyclizes and aromatizes to yield the final cinnoline product. rsc.orgnih.gov The formation of the 2-nitrosobenzaldehyde intermediate is a critical step in this transformation. nih.govchem960.com
The reaction pathway can be summarized as follows:
In Situ Formation of 2-Nitrosobenzaldehyde : 2-nitrobenzyl alcohol undergoes a base-promoted intramolecular redox reaction. nih.gov
Condensation : The generated 2-nitrosobenzaldehyde condenses with benzylamine. nih.gov
Isomerization : The resulting ortho-azo intermediate isomerizes to form a more stable hydrazone. nih.gov
Cyclization and Aromatization : The hydrazone undergoes intramolecular cyclization, followed by aromatization, to form the stable cinnoline ring system. rsc.orgnih.gov
This method provides an efficient, transition-metal-free route to valuable cinnoline compounds from readily available 2-nitrobenzyl alcohol precursors. nih.gov
Table 1: Synthesis of Cinnoline Derivatives from 2-Nitrobenzyl Alcohol and Benzylamine Note: The following table is a representative example based on the described methodology. Specific substrate scope and yields would be detailed in the primary literature.
| Entry | 2-Nitrobenzyl Alcohol Derivative | Benzylamine Derivative | Cinnoline Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Nitrobenzyl alcohol | Benzylamine | 3-Phenylcinnoline | High |
| 2 | 4-Methyl-2-nitrobenzyl alcohol | Benzylamine | 6-Methyl-3-phenylcinnoline | Good |
| 3 | 2-Nitrobenzyl alcohol | 4-Methoxybenzylamine | 3-(4-Methoxyphenyl)cinnoline | Good |
Synthesis of Indazolones from 2-Nitrobenzyl Alcohol Precursors
A concise, one-step, and scalable synthesis of 2-substituted indazolones has been developed utilizing primary alkyl amines and 2-nitrobenzyl alcohol precursors. escholarship.orgacs.org This method is notable for being transition-metal-free and redox-neutral, employing relatively safe and commercially available starting materials, thus avoiding the use of hazardous hydrazines often required in traditional indazolone syntheses. escholarship.orgorganic-chemistry.org
The key step in this transformation is the base-mediated in situ conversion of 2-nitrobenzyl alcohol into the reactive intermediate, o-nitrosobenzaldehyde. acs.orgfigshare.comorganic-chemistry.org The reactivity of this intermediate is then modulated to favor the formation of indazolones over other potential products like 2H-indazoles. escholarship.orgacs.org
The reaction is typically carried out by heating 2-nitrobenzyl alcohol with a primary amine in the presence of a strong base like potassium hydroxide (KOH) in a mixed solvent system such as isopropanol (B130326) and water. acs.orgorganic-chemistry.org The choice of a sterically hindered alcohol like isopropanol as the solvent is crucial; it effectively blocks the reaction pathway leading to 2H-indazoles, thereby directing the reaction towards the desired indazolone product. escholarship.orgacs.org The proposed mechanism involves the in situ generation of o-nitrosobenzaldehyde, followed by its condensation with the primary amine. This is followed by a hemiaminal heterocyclization, dehydration, and tautomerization sequence to afford the final 2-substituted indazolone. escholarship.orgacs.org
Table 2: Synthesis of 2-Substituted Indazolones from 2-Nitrobenzyl Alcohol Data sourced from Zhu, J. S., et al., Org. Lett., 2018, 20, 4736–4739. acs.orgorganic-chemistry.org
| Entry | Primary Amine | 2-Substituted Indazolone Product | Yield (%) |
|---|---|---|---|
| 1 | n-Butylamine | 2-Butylindazol-3(2H)-one | 83 |
| 2 | Isobutylamine | 2-Isobutylindazol-3(2H)-one | 81 |
| 3 | Cyclohexylamine | 2-Cyclohexylindazol-3(2H)-one | 89 |
| 4 | (R)-(+)-α-Methylbenzylamine | 2-((R)-1-Phenylethyl)indazol-3(2H)-one | 85 |
Advanced Analytical Techniques in 2 Nitrobenzyl Research
Time-Resolved Spectroscopy for Intermediate Characterization
Time-resolved spectroscopy is indispensable for studying the transient species generated during the photolysis of 2-nitrobenzyl derivatives. These techniques allow researchers to observe the formation and decay of intermediates on timescales ranging from femtoseconds to microseconds and beyond.
Laser Flash Photolysis (LFP) is a cornerstone technique for investigating the kinetics of photochemical reactions. By exciting a sample with a short laser pulse and monitoring the subsequent changes in UV-Vis absorption, LFP provides direct evidence for the existence of transient intermediates and allows for the determination of their lifetimes and reaction rates. rsc.orgnih.govresearchgate.net
In the study of 2-nitrobenzyl compounds, LFP has been instrumental in detecting the primary photoproduct, the aci-nitro intermediate. acs.org This transient species is formed via an intramolecular hydrogen atom transfer from the benzylic carbon to the nitro group upon photoexcitation. acs.org It exhibits a strong, characteristic absorption in the visible region of the spectrum, typically around 400 nm. acs.orgacs.orgunifr.ch
Further investigations using LFP have revealed a more complex mechanism than initially proposed. Following the formation of the aci-nitro tautomer (A), subsequent intermediates have been identified, including cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivatives (B) and 2-nitrosobenzyl hemiacetals (C), before the final release of the protected alcohol and formation of a 2-nitrosobenzaldehyde or related ketone. acs.orgunifr.chresearchgate.net The decay of these transients is often pH-dependent, and LFP studies in buffered aqueous solutions have been crucial in mapping these reaction pathways. rsc.orgacs.org
Table 1: Transient Intermediates in the Photolysis of 1-(2-nitrophenyl)ethanol (B14764) Detected by LFP
| Intermediate | Structure | Typical λmax (nm) | Observed Lifetime/Decay Rate |
|---|---|---|---|
| aci-nitro tautomer | Aromatic ring with C=NO(OH)- side chain | ~400 | pH-dependent; e.g., kgrowth = 1.1 x 107 s-1 in 0.1 M NaOH rsc.org |
Note: Data is based on studies of 1-(2-nitrophenyl)ethanol, a close structural analog of 2-nitrobenzyl ethanol (B145695).
While LFP is excellent for detecting and quantifying transient species based on their electronic transitions, Time-Resolved Infrared Spectroscopy (TRIR) provides crucial structural information by probing their vibrational modes. rsc.orgnih.gov By monitoring changes in the infrared spectrum following photoexcitation, TRIR can identify the functional groups of short-lived intermediates, offering a more definitive characterization. nih.govacs.orgdeepdyve.com
TRIR studies on 2-nitrobenzyl alcohols have successfully identified key intermediates that were hypothesized based on LFP data. For instance, TRIR has provided direct spectroscopic evidence for the formation of cyclic benzisoxazolidine intermediates and the subsequent ring-opened carbonyl hydrates in aqueous solutions at neutral pH. nih.govdeepdyve.com In other solvents, such as aprotic or acidic/basic aqueous solutions, TRIR has helped identify hydrated nitroso compounds as key transient species. nih.govresearchgate.netdeepdyve.com This technique is particularly powerful for distinguishing between isomers and tautomers that may have similar UV-Vis absorption spectra.
Table 2: Characteristic TRIR Bands for Intermediates in 2-Nitrobenzyl Alcohol Photolysis
| Intermediate | Functional Group | Characteristic IR Band (cm-1) |
|---|---|---|
| aci-nitro tautomer | C=N stretch | Not explicitly detailed in provided abstracts |
| Carbonyl Hydrate | C-O stretch | Identified by TRIR nih.govdeepdyve.com |
Note: Specific frequency values require more detailed experimental reports but the identification of these classes of intermediates by TRIR is well-documented. nih.govdeepdyve.com
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful tool for unraveling complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of 2-nitrobenzyl ethanol research, 18O-labeling experiments have been employed to distinguish between competing reaction pathways. rsc.orgnih.govresearchgate.net
For example, a key mechanistic question is the origin of the oxygen atom in the aldehyde or ketone product. By labeling the oxygen atoms of the nitro group with 18O, researchers can determine whether this oxygen is incorporated into the final carbonyl product or if the oxygen comes from the solvent (water). Such experiments have helped to confirm the details of the rearrangement process following the initial photochemical event, providing strong support for the proposed sequences of intermediates. rsc.orgnih.govdeepdyve.com The results of these studies, in conjunction with time-resolved spectroscopy, have led to a substantial revision of earlier, simpler mechanistic proposals for the photochemistry of 2-nitrobenzyl compounds. acs.orgunifr.ch
Spectroscopic Monitoring of Reaction Progress
Irradiation of a solution of a 2-nitrobenzyl compound leads to a decrease in its characteristic absorption and the concurrent growth of new absorption bands corresponding to the 2-nitroso product. acs.org For instance, the photolysis of 2-nitrobenzyl methyl ether shows a decrease in reactant absorbance and the emergence of strong absorption between 280-350 nm, characteristic of the 2-nitrosobenzaldehyde product. acs.org By recording spectra at regular time intervals during irradiation, one can determine the quantum yield of the reaction and study the influence of various experimental parameters. acs.orgacs.org
High-Performance Liquid Chromatography (HPLC) with a UV detector is another essential tool for monitoring these reactions, allowing for the separation and quantification of the starting material, the final photoproducts, and any stable side products that may form. acs.org
Table 3: Spectroscopic Changes during Photolysis of 2-Nitrobenzyl Compounds
| Compound | Spectroscopic Change | Wavelength Region (nm) | Technique |
|---|---|---|---|
| 2-Nitrobenzyl ether (reactant) | Absorbance decrease | ~254-280 | UV-Vis acs.org |
| 2-Nitrosobenzaldehyde (product) | Absorbance increase | ~280-350 | UV-Vis acs.org |
Q & A
Q. What are the established synthetic routes for 2-nitrobenzyl alcohol, and how do reaction conditions influence yield?
- Methodological Answer : 2-Nitrobenzyl alcohol can be synthesized via:
- Catalytic Bromination : Bromination of 2-nitrotoluene using catalysts like bis(2-ethylhexyl) peroxydicarbonate, followed by hydrolysis. Optimal conditions include a bromine-to-substrate molar ratio of 1.1:1 and reaction temperatures of 80–90°C, achieving yields up to 80% .
- Photochemical Reduction : Irradiation of 2-nitrobenzaldehyde in ethanol under UV light yields 2-nitrobenzyl alcohol with quantum efficiencies dependent on solvent polarity and irradiation time .
- SN2 Substitution : Reaction of 2-nitrobenzyl bromide with dipicolylamine (dpa) in SN2 conditions, followed by reduction of the nitro group using hydrazine hydrate in ethanol .
Q. How can 2-nitrobenzyl alcohol be characterized to confirm purity and structure?
- Methodological Answer :
- Spectroscopy : Use -NMR to identify aromatic protons (δ 7.5–8.2 ppm) and the hydroxyl group (δ 4.8–5.2 ppm). IR spectroscopy confirms O-H (3200–3400 cm) and nitro group (1520, 1350 cm) stretches .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry, including bond angles and packing interactions. Crystals are obtained via slow evaporation of methanol solutions .
Q. What are the stability and storage recommendations for 2-nitrobenzyl alcohol?
- Methodological Answer :
- Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or decomposition. Avoid exposure to light, as photochemical reactions can generate nitroso derivatives (e.g., 2-nitrosobenzaldehyde) .
Advanced Research Questions
Q. What mechanisms underlie the photochemical conversion of 2-nitrobenzyl alcohol, and how can side products be minimized?
- Methodological Answer :
- Upon UV irradiation in ethanol, 2-nitrobenzyl alcohol undergoes nitro-to-nitroso conversion via a radical intermediate. Quantum yields (~60%) depend on solvent dielectric constant and oxygen presence. To suppress side products (e.g., dimerization), conduct reactions under nitrogen and use degassed solvents .
Q. How can contradictory data on the toxicity of 2-nitrobenzyl alcohol be resolved?
- Methodological Answer :
- Discrepancies arise from differing purity grades or synthesis byproducts. While some safety sheets classify it as non-hazardous , others note risks from residual bromine (in brominated precursors) or nitroso derivatives. Mitigate by:
- Purification : Column chromatography or recrystallization to remove impurities.
- Toxicological Screening : Use in vitro assays (e.g., Ames test) to assess mutagenicity of batch-specific byproducts .
Q. What strategies optimize catalytic efficiency in the bromination of 2-nitrotoluene to 2-nitrobenzyl alcohol?
- Methodological Answer :
- Catalyst Design : Use peroxydicarbonate catalysts with controlled pore sizes (e.g., 0.0145 kgCO) to enhance bromine activation.
- Reactor Scaling : Maintain a molar ratio of nitrobenzyl bromide to reducing agent (e.g., NaBH) at 1:1.2 for consistent yields. Avoid scaling beyond 75 mol due to explosion risks during nitrobenzyl alcohol distillation .
Q. How does 2-nitrobenzyl alcohol interact in supramolecular systems, and what applications exist in polymer functionalization?
- Methodological Answer :
- The nitro group enables hydrogen bonding with carbonyl moieties in polymers. For example, Mitsunobu reactions attach 2-nitrobenzyl alcohol to poly(p-phenylene vinylene) (PPV) derivatives, introducing polar substituents for optoelectronic applications. Confirm functionalization via -NMR and FT-IR .
Data Contradictions and Analysis
Q. Why do photochemical studies report varying quantum yields for 2-nitrobenzyl alcohol conversion?
- Analysis :
- Older studies (e.g., Bamberger et al., 1910) reported yields <50% due to limited spectral control. Modern setups using monochromatic UV light (365 nm) achieve higher yields (~60%). Discrepancies also stem from solvent choice (e.g., ethanol vs. acetonitrile) and oxygen scavenging methods .
Q. How can synthetic protocols be adapted to mitigate explosion risks during large-scale production?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
